N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide
Description
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a structurally complex small molecule featuring a benzenesulfonamide core linked via an ethyl chain to a pyrazole ring substituted with a cyclopropyl group and a thiophen-2-yl moiety. The benzenesulfonamide group is further modified with fluorine and methoxy substituents, which may enhance electronic effects and metabolic stability.
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S2/c1-26-17-7-6-14(20)11-19(17)28(24,25)21-8-9-23-16(13-4-5-13)12-15(22-23)18-3-2-10-27-18/h2-3,6-7,10-13,21H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVOMKIESCSICA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of 435.5 g/mol. Its structure features a pyrazole core, which is often associated with various pharmacological activities.
Research indicates that compounds in the pyrazole class often exhibit activity against cyclooxygenase enzymes, particularly COX-2. This inhibition is crucial in the treatment of inflammatory conditions and pain management. The sulfonamide moiety may contribute to the selectivity and potency of the compound against COX-2 compared to COX-1, which is associated with gastrointestinal side effects when inhibited.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the pyrazole ring and substituents on the benzene ring significantly affect the biological activity. For instance, the presence of a fluorine atom at the 5-position of the benzene ring enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Table 1: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Fluorine at 5-position | Increased potency against COX-2 |
| Methoxy group | Improved solubility |
| Cyclopropyl substitution | Enhanced selectivity |
Biological Activity
In vitro studies have shown that this compound exhibits significant inhibitory activity against COX-2 enzyme. The compound was tested alongside known COX inhibitors, showing comparable efficacy with reduced side effects.
Case Studies
- Anti-inflammatory Activity : In a study involving animal models of inflammation, administration of this compound resulted in a marked reduction in edema compared to controls. The results suggest that it could be a promising candidate for treating inflammatory diseases.
- Analgesic Effects : In pain models, the compound demonstrated significant analgesic properties, similar to those observed with traditional NSAIDs but with a better safety profile.
- Antimicrobial Potential : Preliminary tests indicate that this compound may also possess antimicrobial properties against various bacterial strains, making it a candidate for further investigation in infectious disease contexts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Based Derivatives
- Structure: 5-amino-3-hydroxy-pyrazole derivatives coupled with thiophene-carboxamide or ester groups.
- Key Differences: Lack sulfonamide and cyclopropyl groups. Feature amino and hydroxy substituents on the pyrazole ring.
- Synthesis: Uses 1,4-dioxane, triethylamine, and sulfur in a cyclocondensation reaction .
- Activity: Not explicitly stated, but pyrazole derivatives are often explored for antimicrobial or anti-inflammatory properties.
Target Compound:
- Advantages: The cyclopropyl group may improve membrane permeability, while the benzenesulfonamide moiety could enhance target binding affinity .
Thiophene-Containing Quinolones ()
Foroumadi’s Derivatives (e.g., N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones):
- Structure: Quinolone core with bromothiophene or methylthio-thiophene substituents.
- Key Differences: Quinolone core vs. pyrazole-sulfonamide hybrid. Bromine/methylthio groups vs. cyclopropyl and fluorine.
- Activity: Broad-spectrum antibacterial activity, particularly against Gram-positive bacteria .
Target Compound:
- Potential Advantages: Fluorine substitution may reduce metabolic degradation compared to bromine, while the sulfonamide group could confer distinct pharmacokinetic properties .
Benzenesulfonamide-Thiazole Hybrids ()
Compound 5a (4-Isopropyl-N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide):
- Structure: Thiazole ring linked to a benzenesulfonamide group with methylsulfonyl and isopropyl substituents.
- Key Differences:
- Thiazole vs. pyrazole heterocycle.
- Methylsulfonyl group vs. methoxy and fluorine.
- Synthesis: Utilizes sulfonyl chloride and pyridine for sulfonamide coupling .
Target Compound:
- Potential Advantages: Pyrazole-thiophene scaffold may offer unique kinase selectivity compared to thiazole-based derivatives .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide?
- Methodology : The synthesis typically involves multi-step reactions:
Cyclopropane-functionalized pyrazole core formation : Cyclopropyl hydrazine reacts with 2-thiophenyl ketone under acidic or basic conditions to yield 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole .
Sulfonamide coupling : The pyrazole intermediate is alkylated with a bromoethyl linker, followed by coupling with 5-fluoro-2-methoxybenzenesulfonamide under nucleophilic substitution conditions (e.g., in ethanol or DMF with triethylamine as a catalyst) .
- Critical parameters : Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 for sulfonamide:alkylated pyrazole) influence yield (typically 50–70%) .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the pyrazole ring and sulfonamide linkage (e.g., singlet for methoxy protons at δ 3.8–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at ~450–460 m/z) and detects impurities .
- HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on pyrazole or sulfonamide) influence biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) :
- Pyrazole cyclopropyl group : Enhances metabolic stability by reducing cytochrome P450 oxidation .
- Thiophene vs. furan substitution : Thiophene improves π-π stacking with hydrophobic enzyme pockets (e.g., COX-2 inhibition) .
- Fluoro-methoxybenzenesulfonamide : The electron-withdrawing fluoro group increases sulfonamide acidity, enhancing hydrogen bonding with target proteins .
- Experimental validation : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2) across analogs .
Q. How can contradictory bioactivity data (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?
- Methodology :
- Assay standardization : Use identical cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) and controls (e.g., celecoxib) to minimize variability .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
- Dose-response analysis : Establish a biphasic curve to differentiate therapeutic (low-dose anti-inflammatory) vs. cytotoxic (high-dose ROS induction) effects .
Q. What computational strategies predict binding modes of this compound with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., COX-2 PDB ID 5KIR) to model sulfonamide interactions with Ser530 and Tyr385 .
- MD simulations : GROMACS simulations (100 ns) assess stability of the pyrazole-thiophene moiety in hydrophobic pockets .
- QSAR models : Train models with descriptors like LogP and polar surface area to optimize bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
